1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine

概要

説明

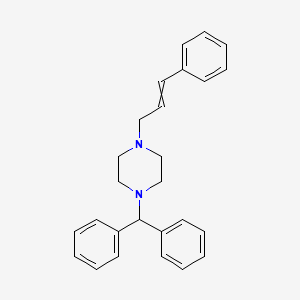

1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine is a complex organic compound featuring a piperazine ring substituted with a diphenylmethyl group and a phenylprop-2-enyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine typically involves multiple steps, starting with the formation of the piperazine core. One common approach is the reaction of diphenylmethanol with piperazine under acidic conditions to form the diphenylmethylpiperazine intermediate. Subsequent alkylation with 3-phenylprop-2-enyl chloride can yield the target compound.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to ensure the production of high-quality material.

化学反応の分析

Types of Reactions: 1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives and carboxylic acids.

Reduction Products: Reduced analogs with altered functional groups.

Substitution Products: Substituted piperazine derivatives with various alkyl or aryl groups.

科学的研究の応用

1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology: The compound can be used as a ligand in biochemical assays to study protein interactions and enzyme activities.

Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.

Industry: Its unique properties make it useful in the development of advanced materials and chemical sensors.

作用機序

The mechanism by which 1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine exerts its effects depends on its specific application. For example, in biochemical assays, it may act as a competitive inhibitor or allosteric modulator of target proteins. The molecular targets and pathways involved can vary widely, but often include interactions with enzymes, receptors, or other biomolecules.

類似化合物との比較

1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine is unique due to its specific structural features. Similar compounds include:

Diphenylmethylpiperazine: Similar core structure but lacks the phenylprop-2-enyl group.

Benzhydrylpiperazine: Another diphenylmethyl-substituted piperazine with different substituents.

1-(Diphenylmethyl)azetidine: A related compound with a smaller ring size.

These compounds share the diphenylmethyl group but differ in their substituents and ring structures, leading to different chemical and biological properties.

生物活性

1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine, commonly referred to as DPP, is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential psychoactive properties and applications in treating neurological and psychiatric disorders. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

It features a diphenylmethyl group and a phenylprop-2-enyl side chain, which contribute to its lipophilicity and interaction with biological targets.

Pharmacological Potential

- Antihistaminic Activity : DPP is structurally related to cinnarizine, a well-known antihistamine used for treating motion sickness and vertigo. Cinnarizine exhibits calcium-channel blocking activity and sedation effects, which may be mirrored in DPP due to structural similarities .

- Cytotoxicity and Antimicrobial Activity : Recent studies have evaluated the cytotoxic effects of DPP derivatives against various cancer cell lines, including HepG2 liver cancer cells. The minimum inhibitory concentration (MIC) values for related compounds indicate promising antimicrobial activity against Mycobacterium tuberculosis, with some derivatives showing over 90% inhibition at low concentrations .

- Mutagenic and Carcinogenic Concerns : While exploring its biological potential, it is essential to note that certain impurities of DPP have been associated with mutagenic and carcinogenic activities. This raises safety concerns that necessitate further investigation into the compound's toxicity profile .

Structure-Activity Relationships (SAR)

Research has focused on modifying the chemical structure of DPP to enhance its biological activity. For instance:

- Lipophilicity : Increasing the lipophilic character of piperazine derivatives has been correlated with improved anti-tuberculosis activity. Studies suggest that bulky lipophilic groups can enhance the efficacy of these compounds against slow-growing pathogens like Mycobacterium tuberculosis .

- Synthesis of Analogues : Various analogs of DPP have been synthesized to evaluate their pharmacological properties. Modifications include altering the length of side chains or substituents on the phenyl rings, which can significantly impact binding affinity and selectivity towards biological targets .

Case Study 1: Cinnarizine as a Comparative Model

Cinnarizine serves as a benchmark for evaluating the biological activity of DPP. Its established use as an antihistamine provides a framework for understanding how modifications in the piperazine structure can lead to variations in pharmacological effects. The structural comparison highlights critical areas for further research into DPP's therapeutic potential .

Case Study 2: Antimicrobial Screening

In a recent study, several piperazine derivatives were screened for their antimicrobial properties against Mycobacterium species. DPP-related compounds exhibited varying degrees of inhibition, with some achieving MIC values below 10 μM, indicating significant potential for development into new antimicrobial agents .

Research Findings Summary Table

特性

IUPAC Name |

1-benzhydryl-4-(3-phenylprop-2-enyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERZBLKQOCDDDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022821 | |

| Record name | Cinnarizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinnarizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.72e-03 g/L | |

| Details | YALKOWSKY,SH & DANNENFELSER,RM (1992) | |

| Record name | Cinnarizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | YALKOWSKY,SH & DANNENFELSER,RM (1992) | |

| Record name | Cinnarizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cinnarizine inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage gated calcium channels. Cinnarizine has also been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors. | |

| Record name | Cinnarizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

298-57-7 | |

| Record name | Cinnarizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnarizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinnarizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnarizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。